molecular formula C20H19FN2O3S B2897839 4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034313-10-3

4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No. B2897839
CAS RN: 2034313-10-3
M. Wt: 386.44
InChI Key: UFXPEDGVQJLLHU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridinone ring, which is a type of heterocyclic compound. The molecule also includes a fluorobenzo[b]thiophene moiety, which is a type of aromatic system containing a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic fluorobenzo[b]thiophene and pyridinone rings suggests that the molecule may have planar regions. The ether and carbonyl groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carbonyl group could be involved in nucleophilic addition reactions, and the ether group could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups in its structure, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antimicrobial Activities

Compounds related to the 5-fluorobenzo[b]thiophene structure have been studied for their antimicrobial activities. For instance, derivatives of 1,2,4-triazoles starting from isonicotinic acid hydrazide have shown promising results in antimicrobial activity studies. These compounds displayed good or moderate activity, highlighting their potential in antimicrobial research (Bayrak et al., 2009).

Anti-Cancer Properties

Novel fluoro-substituted benzo[b]pyran compounds, closely related to the chemical structure , have been investigated for their anti-lung cancer activity. These compounds showed significant anticancer activity at low concentrations compared to reference drugs, indicating their potential in cancer treatment (Hammam et al., 2005).

Nuclear Magnetic Resonance (NMR) Studies

Bicyclic thiophene derivatives, which include structures similar to 5-fluorobenzo[b]thiophene, have been the subject of NMR studies. These studies, focusing on through-space H–F coupling over seven bonds, provide valuable insights into the structural and electronic properties of such compounds (Hirohashi et al., 1975).

Fluorescence Detection Techniques

Research has been conducted on developing fluorescent probes for discriminating between toxic benzenethiols and biologically active aliphatic thiols. This includes compounds that are structurally related to the given chemical, showcasing its potential application in chemical, biological, and environmental sciences (Wang et al., 2012).

Synthesis and Characterization of Novel Compounds

Various studies focus on the synthesis of new compounds using structures similar to 5-fluorobenzo[b]thiophene. These include the development of new polyamides, polyimides, and other polymers, demonstrating the versatility of these compounds in materials science and engineering (Liu et al., 2013).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with other molecules .

properties

IUPAC Name

4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-12-7-16(10-19(24)22(12)2)26-15-5-6-23(11-15)20(25)18-9-13-8-14(21)3-4-17(13)27-18/h3-4,7-10,15H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXPEDGVQJLLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

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